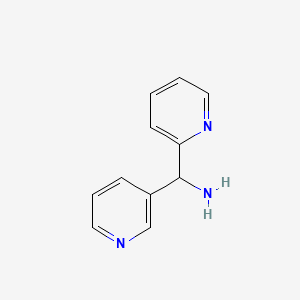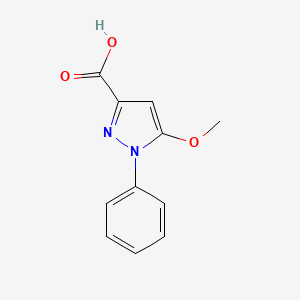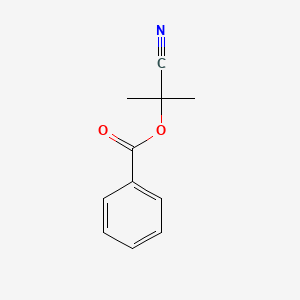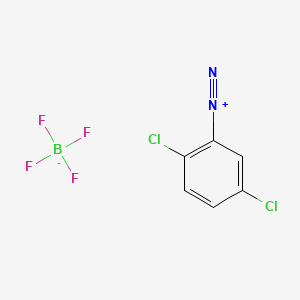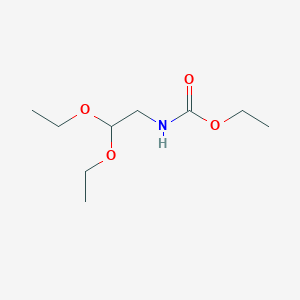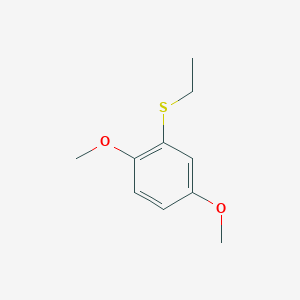
Pentafluoropropanoyl bromide
Overview
Description
Pentafluoropropanoyl bromide is an organofluorine compound with the molecular formula C3BrF5O. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its high reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluoropropanoyl bromide can be synthesized through multiple routes. One common method involves the reaction of pentafluoropropionyl fluoride with lithium bromide at elevated temperatures. The reaction typically occurs at 250°C for about 2 hours, yielding this compound with a high yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pentafluoropropanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.
Addition Reactions: Often require a catalyst, such as palladium or platinum, and are conducted under mild conditions.
Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Result in the formation of pentafluoropropanoyl derivatives.
Addition Reactions: Lead to the formation of complex organic molecules with new carbon-carbon bonds.
Oxidation and Reduction Reactions: Produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Pentafluoropropanoyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce pentafluoropropanoyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentafluoropropanoyl bromide involves its high reactivity due to the presence of electronegative fluorine atoms and a reactive bromine atom. The compound can readily participate in nucleophilic substitution and addition reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Pentafluoropropionyl Fluoride: Similar in structure but contains a fluoride atom instead of bromine.
Trifluoroacetyl Bromide: Contains fewer fluorine atoms and has different reactivity.
Hexafluoroacetone: Contains a carbonyl group and has distinct chemical properties.
Uniqueness: Pentafluoropropanoyl bromide is unique due to its combination of high reactivity and stability. The presence of both bromine and fluorine atoms allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5O/c4-1(10)2(5,6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKGVCFIGGBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578266 | |
| Record name | Pentafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64609-91-2 | |
| Record name | Pentafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


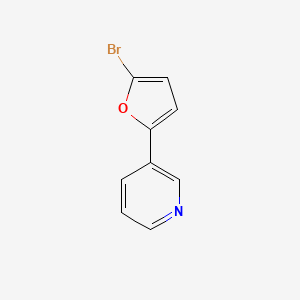
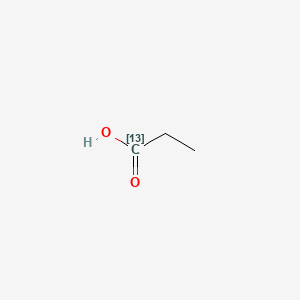
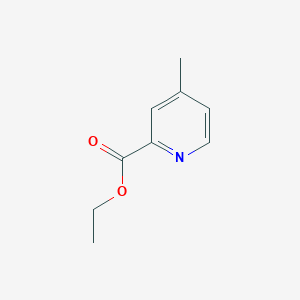
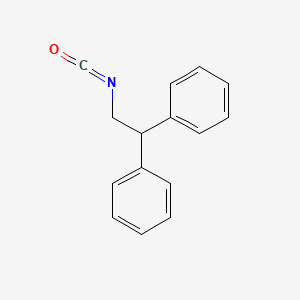
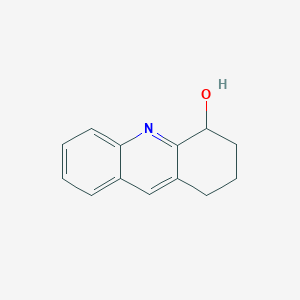
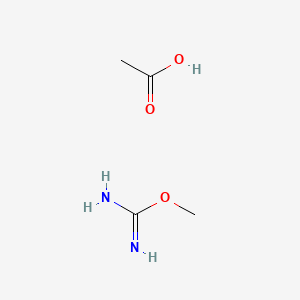

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)
